molecular formula C13H12N2O4S B1411988 5-Methyl-2-(4-nitrophenyl)-thiazole-4-carboxylic acid ethyl ester CAS No. 1774291-35-8

5-Methyl-2-(4-nitrophenyl)-thiazole-4-carboxylic acid ethyl ester

Cat. No.: B1411988
CAS No.: 1774291-35-8
M. Wt: 292.31 g/mol
InChI Key: GXFRKOSFVJIJCC-UHFFFAOYSA-N
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Description

5-Methyl-2-(4-nitrophenyl)-thiazole-4-carboxylic acid ethyl ester is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a nitrophenyl group, a methyl group, and an ethyl ester functional group, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

Chemistry

In chemistry, 5-Methyl-2-(4-nitrophenyl)-thiazole-4-carboxylic acid ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its nitrophenyl group can act as a chromophore, making it useful in spectroscopic studies.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The thiazole ring is a common motif in many bioactive molecules, including antibiotics and anticancer agents.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

Future Directions

The future directions for research on “5-Methyl-2-(4-nitrophenyl)-thiazole-4-carboxylic acid ethyl ester” and similar compounds could include further exploration of their synthesis methods, mechanisms of action, and potential applications in various fields such as medicine and pharmacology. The development of more economic, green nitration processes for the synthesis of these types of compounds is highly desirable .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(4-nitrophenyl)-thiazole-4-carboxylic acid ethyl ester typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl group is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to streamline the synthesis process, reduce reaction times, and improve safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated thiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)-thiazole-4-carboxylic acid ethyl ester: Lacks the methyl group at the 5-position.

    5-Methyl-2-phenyl-thiazole-4-carboxylic acid ethyl ester: Lacks the nitro group on the phenyl ring.

    5-Methyl-2-(4-aminophenyl)-thiazole-4-carboxylic acid ethyl ester: Contains an amino group instead of a nitro group.

Uniqueness

The presence of both the nitrophenyl group and the methyl group at the 5-position of the thiazole ring makes 5-Methyl-2-(4-nitrophenyl)-thiazole-4-carboxylic acid ethyl ester unique. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields.

Properties

IUPAC Name

ethyl 5-methyl-2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-3-19-13(16)11-8(2)20-12(14-11)9-4-6-10(7-5-9)15(17)18/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFRKOSFVJIJCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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